Oroxin A

Description

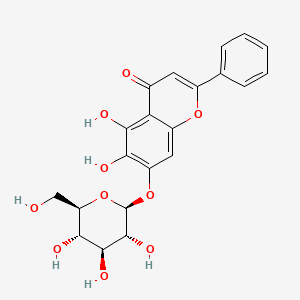

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-8-14-17(25)19(27)20(28)21(31-14)30-13-7-12-15(18(26)16(13)24)10(23)6-11(29-12)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQKDIRUZHOIOM-IAAKTDFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904521 | |

| Record name | Baicalein 7-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57396-78-8 | |

| Record name | Baicalein-7-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57396-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baicalein 7-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Oroxin A: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Oroxin A, a flavonoid glycoside identified as baicalein-7-O-glucoside, is a prominent bioactive constituent of the traditional medicinal plant Oroxylum indicum. This document provides a comprehensive technical overview of this compound, encompassing its discovery, natural sourcing, detailed experimental protocols for its isolation, quantitative analysis of its biological activities, and elucidation of its molecular mechanisms of action. This compound has garnered significant scientific interest due to its multifaceted pharmacological properties, including its role as a partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonist and its anti-inflammatory effects mediated through the inhibition of the NLRP3 inflammasome pathway. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound.

Discovery and Natural Sources

This compound is predominantly isolated from the seeds of Oroxylum indicum (L.) Kurz, a plant belonging to the Bignoniaceae family.[1][2][3] This plant, commonly known as the Indian trumpet tree, has a long history of use in traditional medicine systems across Asia.[4][5] While this compound is found in various parts of the plant, the seeds are considered a particularly rich source. It is also known by its chemical name, baicalein-7-O-glucoside.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C21H20O10 | |

| Molecular Weight | 432.38 g/mol | |

| CAS Number | 57396-78-8 | |

| Purity (isolated) | >96% | |

| Solubility | Soluble in DMSO (86 mg/mL) |

Experimental Protocols

Isolation of this compound from Oroxylum indicum Seeds

A highly effective method for the isolation and purification of this compound from the seeds of Oroxylum indicum utilizes high-speed counter-current chromatography (HSCCC).

Protocol:

-

Preparation of Crude Extract:

-

Air-dry and grind the seeds of Oroxylum indicum.

-

Extract the powdered seeds with 80% methanol.

-

Concentrate the extract under reduced pressure to yield a crude extract.

-

-

High-Speed Counter-Current Chromatography (HSCCC):

-

Solvent System: Prepare a two-phase solvent system composed of chloroform-methanol-water in a volumetric ratio of 8:10:5.

-

Sample Preparation: Dissolve the crude extract in the solvent system at a concentration of 20 mg/mL.

-

Chromatographic Separation:

-

Equilibrate the HSCCC instrument with the prepared solvent system.

-

Inject the sample solution.

-

Perform the separation and collect the fractions.

-

-

Purification and Identification:

-

Monitor the fractions by high-performance liquid chromatography (HPLC).

-

Combine the fractions containing pure this compound.

-

Confirm the identity and purity of the isolated this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

-

From a 20 mg/mL sample extract injected multiple times, this method can yield approximately 50 mg of this compound with a purity of 96%.

In Vitro PPARγ Transcriptional Activation Assay

Protocol:

-

Cell Culture: Culture HEK-293T cells in an appropriate medium.

-

Transfection: Co-transfect the cells with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements.

-

Treatment: Treat the transfected cells with varying concentrations of this compound (e.g., 0.5-100 μM) for 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase activity) and express the results as fold activation relative to the vehicle-treated control.

In Vitro NLRP3 Inflammasome Inhibition Assay

Protocol:

-

Cell Culture: Culture human monocytic THP-1 cells or bone marrow-derived macrophages (BMDMs).

-

Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.

-

Treatment: Pre-treat the primed cells with this compound at various concentrations.

-

Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP or nigericin to induce inflammasome assembly and activation.

-

Analysis:

-

Cytokine Measurement: Measure the levels of secreted IL-1β and IL-18 in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Western Blot: Analyze the cell lysates for the cleaved (active) form of caspase-1 (p20 or p10 subunit) and mature IL-1β.

-

Quantitative Data on Biological Activities

PPARγ Agonistic Activity

| Cell Line | Concentration Range | Maximum Activation | Reference |

| HEK-293T | 0.5 - 100 μM | 50 μM |

Anti-inflammatory and Cardioprotective Effects

| Model | Biomarker | Treatment | Result | Reference |

| Oxygen-glucose deprivation/reperfusion (OGD/R) in H9c2 cells | Cell Viability | 10 μM this compound | Increased cell viability | |

| OGD/R in H9c2 cells | TNF-α | This compound | Significant reduction | |

| OGD/R in H9c2 cells | IL-6 | This compound | Significant reduction | |

| OGD/R in H9c2 cells | IL-1β | This compound | Significant reduction | |

| OGD/R in H9c2 cells | IL-18 | This compound | Significant reduction | |

| Rat model of myocardial ischemia/reperfusion injury | Myocardial infarct size | This compound | Reduced infarct size |

Signaling Pathways and Mechanisms of Action

PPARγ Agonism

This compound functions as a partial agonist of PPARγ, a nuclear receptor that plays a critical role in lipid metabolism and inflammation. Upon binding to the ligand-binding domain of PPARγ, this compound induces a conformational change that leads to the recruitment of coactivators and the transcriptional activation of target genes involved in adipogenesis, glucose homeostasis, and anti-inflammatory responses.

Figure 1. this compound-mediated PPARγ signaling pathway.

Inhibition of the NLRP3 Inflammasome

This compound has been shown to mitigate inflammatory responses by inhibiting the activation of the NLRP3 inflammasome. This multi-protein complex is a key component of the innate immune system and is responsible for the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. The inhibitory action of this compound on the NLRP3 inflammasome is, at least in part, mediated by the suppression of the upstream NF-κB signaling pathway, which reduces the expression of NLRP3 and pro-IL-1β. It is important to note that some studies have investigated the aglycone form, Oroxylin A, in this pathway.

Figure 2. Inhibition of the NLRP3 inflammasome pathway by this compound.

Conclusion

This compound is a promising natural product with well-defined mechanisms of action and significant therapeutic potential, particularly in the context of metabolic and inflammatory diseases. The detailed protocols for its isolation and bioactivity assessment, along with the elucidated signaling pathways, provide a solid framework for further preclinical and clinical investigations. This technical guide serves as a comprehensive resource to facilitate and accelerate research and development efforts focused on harnessing the pharmacological benefits of this compound.

References

- 1. Oroxylin A inhibits colitis by inactivating NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Flavones Contents in Extracts from Oroxylum indicum Seeds and Plant Tissue Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Oroxin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oroxin A, a flavonoid glycoside with significant therapeutic potential. The document details its chemical structure, physicochemical properties, and diverse pharmacological activities, with a focus on its underlying mechanisms of action. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to support further research and drug development efforts.

Chemical Identity and Physicochemical Properties

This compound, also known as Baicalein-7-O-glucoside, is a major bioactive flavonoid extracted from the seeds of Oroxylum indicum[1], a plant used in traditional medicine. Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[2] |

| Synonyms | This compound, Baicalein-7-O-glucoside[3] |

| CAS Number | 57396-78-8[2][4] |

| Molecular Formula | C₂₁H₂₀O₁₀ |

| PubChem CID | 5320313 |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 432.38 g/mol | |

| Appearance | Yellow crystalline powder | |

| Melting Point | 204-205°C | |

| Solubility | Soluble in methanol, ethanol, DMSO, and water. Insoluble in petroleum ether, chloroform, and dichloromethane. | |

| Purity | ≥96% | |

| Storage | Store at -20°C for long-term stability. |

Pharmacological Properties and Biological Activities

This compound exhibits a wide range of biological activities, making it a promising candidate for the development of novel therapeutics. Its primary pharmacological effects include anti-cancer, anti-diabetic, and anti-inflammatory properties.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer effects, particularly in breast and non-small cell lung cancer models.

-

Breast Cancer: this compound inhibits the growth of breast cancer cells by inducing robust endoplasmic reticulum (ER) stress-mediated senescence. This process is associated with cell cycle arrest at the G2/M phase and is mediated through the activation of the p38 signaling pathway.

-

Non-Small Cell Lung Cancer (NSCLC): In NSCLC, this compound has been shown to suppress cancer progression by targeting the HSP90AA1/AKT signaling pathway.

Anti-Diabetic and Metabolic Effects

This compound plays a crucial role in regulating glucose and lipid metabolism, primarily through its action as a partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.

-

PPARγ Activation: By docking into the ligand-binding domain of PPARγ, this compound activates its transcriptional activity, which is a key mechanism in improving insulin sensitivity.

-

α-Glucosidase Inhibition: this compound also exhibits inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This action helps to reduce postprandial hyperglycemia.

-

Lipid Metabolism: It has been shown to improve disordered lipid metabolism by inhibiting sterol regulatory element-binding proteins (SREBPs).

Other Biological Activities

-

Antioxidant Capacity: this compound possesses antioxidant properties, helping to mitigate oxidative stress.

-

Xanthine Oxidase Inhibition: It acts as a xanthine oxidase inhibitor, which is a target for treatments of hyperuricemia and gout.

-

Anti-inflammatory and Anti-pyroptosis Effects: In the context of myocardial ischemia/reperfusion injury, this compound has been found to reduce inflammation and inhibit pyroptosis.

Signaling Pathways Modulated by this compound

The diverse biological activities of this compound are a result of its ability to modulate multiple key signaling pathways within the cell.

PPARγ Signaling Pathway

As a partial agonist, this compound activates PPARγ, a nuclear receptor that plays a central role in adipogenesis, insulin sensitivity, and inflammation.

Caption: this compound activation of the PPARγ signaling pathway.

ER Stress and p38 MAPK Signaling Pathway in Breast Cancer

In breast cancer cells, this compound induces ER stress, leading to the activation of the p38 MAPK pathway and subsequent cell senescence.

Caption: this compound-induced ER stress and p38 MAPK pathway in breast cancer.

HSP90AA1/AKT Signaling Pathway in NSCLC

This compound's inhibitory effect on non-small cell lung cancer is mediated through the HSP90AA1/AKT signaling pathway.

Caption: this compound's effect on the HSP90AA1/AKT pathway in NSCLC.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound's biological activities.

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cell lines.

Caption: Workflow for a Cell Counting Kit-8 (CCK-8) assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Adherence: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control after subtracting the absorbance of the blank.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins in response to this compound treatment.

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p38, total p38, GRP78, ATF4, HSP90AA1, p-AKT, total AKT, β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

α-Glucosidase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of the α-glucosidase enzyme.

Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, add 50 µL of this compound solution at various concentrations (dissolved in a suitable buffer, e.g., phosphate buffer pH 6.8).

-

Enzyme Addition: Add 50 µL of α-glucosidase solution (from Saccharomyces cerevisiae) to each well.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Substrate Addition: Initiate the reaction by adding 50 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution as the substrate.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Stop Reaction: Terminate the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with this compound. Acarbose is typically used as a positive control.

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a promising profile of biological activities. Its ability to modulate key signaling pathways involved in cancer, diabetes, and inflammation underscores its potential as a lead compound for drug discovery. The detailed information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic applications of this compound and to accelerate its translation from preclinical research to clinical development.

References

- 1. This compound from Oroxylum indicum improves disordered lipid metabolism by inhibiting SREBPs in oleic acid-induced HepG2 cells and high-fat diet-fed non-insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. matilda.science [matilda.science]

- 4. This compound suppresses non-small cell lung cancer via the HSP90AA1/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Oroxin A: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oroxin A, a flavonoid glycoside primarily isolated from the medicinal plant Oroxylum indicum, has garnered significant attention for its diverse pharmacological activities demonstrated in in-vitro studies. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its anti-cancer and anti-inflammatory properties. We delve into the specific signaling pathways modulated by this compound, its effects on key cellular processes, and present available quantitative data in a structured format. Detailed experimental methodologies for key assays are also provided to facilitate further research and development.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-targeted approach, primarily impacting cellular signaling pathways involved in proliferation, apoptosis, inflammation, and oxidative stress.

Anti-Cancer Activity

In various cancer cell lines, this compound has been shown to inhibit cell growth and induce cell death through several mechanisms:

-

Induction of Apoptosis: this compound promotes programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, characterized by an altered Bax/Bcl-2 ratio, leading to the activation of caspase cascades.[1]

-

Cell Cycle Arrest: A hallmark of this compound's anti-proliferative effect is the induction of cell cycle arrest, predominantly at the G2/M phase.[2][3] This is achieved by modulating the expression of key cell cycle regulatory proteins.[4]

-

Inhibition of Cell Migration and Invasion: this compound has been demonstrated to suppress the migratory and invasive potential of cancer cells, a critical aspect of metastasis.

-

Induction of Endoplasmic Reticulum (ER) Stress-Mediated Senescence: In some cancer models, such as breast cancer, this compound induces a state of cellular senescence through the activation of the ER stress response.[4] This process involves the upregulation of ER stress markers and the activation of stress-response signaling proteins.

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory effects by targeting key inflammatory signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and various cytokines, in response to inflammatory stimuli.

Antioxidant Activity

This compound possesses antioxidant properties, contributing to its protective effects against cellular damage induced by reactive oxygen species (ROS).

Modulation of Signaling Pathways

The pleiotropic effects of this compound are a result of its ability to modulate multiple intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including Akt, thereby suppressing downstream signaling and promoting apoptosis in cancer cells.

Figure 1: this compound inhibits the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses and is also implicated in cancer cell survival and proliferation. This compound has been demonstrated to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα, and by blocking the phosphorylation of the p65 subunit. This leads to the suppression of pro-inflammatory gene expression.

References

- 1. Oroxylin A Suppresses the Cell Proliferation, Migration, and EMT via NF-κB Signaling Pathway in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits breast cancer cell growth by inducing robust endoplasmic reticulum stress and senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orexin-stimulated MAP kinase cascades are activated through multiple G-protein signalling pathways in human H295R adrenocortical cells: diverse roles for orexins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oroxylin A induces G2/M phase cell-cycle arrest via inhibiting Cdk7-mediated expression of Cdc2/p34 in human gastric carcinoma BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Oroxin A: A Technical Guide to its Signaling Pathways and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxin A is a major bioactive flavonoid glycoside isolated from the seeds of the traditional medicinal plant Oroxylum indicum (L.) Kurz.[1][2] Also known as baicalein 7-O-glucoside, this compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and metabolic regulatory effects.[3][4][5] This technical guide provides an in-depth overview of the core signaling pathways and molecular targets modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development efforts.

Core Signaling Pathways and Molecular Targets

This compound exerts its pleiotropic effects by modulating a range of signaling cascades and interacting with various molecular targets. The key pathways implicated in its mechanism of action are detailed below.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

This compound functions as a partial agonist of PPARγ, a nuclear receptor that plays a critical role in lipid metabolism and inflammation. By binding to the ligand-binding domain of PPARγ, this compound activates its transcriptional activity. This agonistic activity is central to its therapeutic potential in metabolic disorders, such as prediabetes, where it has been shown to prevent disease progression without causing weight gain or hepatotoxicity.

Diagram of this compound-mediated PPARγ Activation

Caption: this compound acts as a partial agonist of PPARγ, leading to transcriptional activation and metabolic regulation.

PI3K/Akt Signaling Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. This compound has been shown to suppress the PI3K/Akt signaling pathway in various cancer cell types, including non-small cell lung cancer (NSCLC) and osteoarthritis chondrocytes. In NSCLC, this compound is thought to inhibit this pathway by targeting HSP90AA1, a key chaperone protein for Akt. This inhibition contributes to its anti-proliferative and pro-apoptotic effects. Similarly, in the context of osteoarthritis, this compound attenuates the inflammatory response induced by IL-1β by inhibiting PI3K/Akt activation.

Diagram of PI3K/Akt Pathway Inhibition by this compound

Caption: this compound inhibits the PI3K/Akt pathway, partly by targeting HSP90AA1, leading to reduced cell survival and induced apoptosis.

MAPK Signaling Pathway Modulation

The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, p38, and JNK, are involved in a wide range of cellular processes such as inflammation, proliferation, and apoptosis. This compound has demonstrated the ability to modulate these pathways. For instance, in osteoarthritis chondrocytes, this compound suppresses the IL-1β-induced activation of the ERK1/2 pathway, contributing to its anti-inflammatory effects. In breast cancer cells, this compound increases the phosphorylation of p38, a key stress-response signaling protein, which is linked to the induction of ER stress-mediated senescence.

NF-κB Signaling Inhibition

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates inflammatory responses. Chronic activation of NF-κB is associated with various inflammatory diseases and cancers. This compound has been shown to inhibit the NF-κB signaling pathway. It achieves this by preventing the nuclear translocation of the NF-κB p65 subunit and inhibiting the phosphorylation of IκBα and IKKα/β. This inhibitory action on NF-κB signaling underlies this compound's potential as a chemopreventive agent for inflammation-related cancers.

Diagram of NF-κB Pathway Inhibition by this compound

Caption: this compound inhibits the NF-κB signaling pathway by preventing the phosphorylation of IKK and subsequent nuclear translocation of p65.

Induction of Endoplasmic Reticulum (ER) Stress, Apoptosis, and Senescence

This compound has demonstrated potent anti-cancer activity by inducing robust endoplasmic reticulum (ER) stress in breast cancer cells. This leads to cell cycle arrest at the G2/M stage and ultimately results in senescence, a state of irreversible growth arrest. The induction of ER stress is marked by the increased expression of ER stress markers such as ATF4 and GRP78. Furthermore, this compound can induce apoptosis in various cancer cell lines, including non-small cell lung cancer and hepatocellular carcinoma. This pro-apoptotic effect is often associated with the inhibition of survival pathways like PI3K/Akt.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of this compound.

| Activity | Cell Line/Model | Parameter | Value | Reference |

| PPARγ Activation | HEK-293t cells | Effective Concentration | 50 µM (strongest activation) | |

| Anti-proliferative | Hepatocellular carcinoma (Hep3B) cells | IC50 | 1385 µM (at 24h) | |

| Apoptosis Induction | Rat pancreatic acinar (AR42J) cells expressing OX₂R | EC50 | 5.1 x 10⁻⁸ M | |

| Anti-allergic | RBL-2H3 mast cells | IC50 (β-hexosaminidase release) | ~10 µM | |

| Pharmacokinetics | Mice (intravenous) | Dose | 5 mg/kg |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.

Cell Viability Assay (CCK-8)

This protocol is based on methodologies used to assess the inhibitory effect of this compound on cancer cell lines.

Objective: To determine the effect of this compound on cell viability and calculate its IC50 value.

Materials:

-

Target cells (e.g., A549, LLC, Hep3B)

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is adapted from studies investigating the effect of this compound on signaling proteins.

Objective: To detect the expression levels of specific proteins in response to this compound treatment.

Materials:

-

Target cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-HSP90AA1, anti-NF-κB p65)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Diagram of a General Western Blot Workflow

Caption: A typical workflow for Western blot analysis to detect protein expression.

Wound Healing Assay

This protocol is based on methods used to assess the effect of this compound on cell migration.

Objective: To evaluate the effect of this compound on the migratory capacity of cells.

Materials:

-

Target cells

-

6-well plates

-

200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Seed cells in 6-well plates and grow them to confluency.

-

Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing a non-toxic concentration of this compound or vehicle control.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Measure the width of the wound at different points and calculate the percentage of wound closure over time.

This guide provides a comprehensive overview of the current understanding of this compound's signaling pathways and molecular targets. The presented data, protocols, and diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigations are warranted to fully elucidate the therapeutic potential of this promising natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound from Oroxylum indicum prevents the progression from prediabetes to diabetes in streptozotocin and high-fat diet induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Cellular and molecular mechanisms of oroxylin A in cancer therapy: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural Compound Library Screening Identifies this compound for the Treatment of Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

Oroxin A: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxin A, a flavonoid glycoside predominantly found in the medicinal plants Oroxylum indicum and Scutellaria baicalensis, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory activities.[1] This technical guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the therapeutic potential of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Antioxidant Effects of this compound

This compound exhibits significant antioxidant properties, primarily through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular redox homeostasis.[1]

Nrf2 Signaling Pathway

This compound has been shown to induce the nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their upregulation. Key target genes include heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1] The activation of this pathway enhances the cellular defense against oxidative stress.

Quantitative Antioxidant Data

| Assay | Plant Part | Extract Type | IC50 Value (µg/mL) | Reference Compound (IC50 µg/mL) |

| DPPH Radical Scavenging | Leaves | Ethyl Acetate | 49.0 | L-ascorbic acid (24.0) |

| Leaves | Methanolic | 55.0 | L-ascorbic acid (24.0) | |

| Leaves | Water | 42.5 | L-ascorbic acid (24.0) | |

| Superoxide Radical Scavenging | Stem Bark | Methanol | 63.3 ± 4.6 | Ascorbic acid (20.6 ± 1.2) |

Anti-inflammatory Effects of this compound

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of the inflammatory response. It prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

MAPK Signaling Pathway

This compound also modulates the MAPK signaling pathway, which is involved in cellular stress responses and inflammation. Specifically, this compound has been observed to inhibit the phosphorylation of key MAPK proteins such as ERK1/2, JNK, and p38, thereby downregulating downstream inflammatory responses.

Quantitative Anti-inflammatory Data

This compound demonstrates a dose-dependent inhibition of key pro-inflammatory mediators in various cell models.

| Cell Line | Inducer | Mediator | This compound Concentration (µM) | % Inhibition / Fold Change |

| RAW 264.7 | LPS | iNOS mRNA | 50, 100, 150 | Dose-dependent decrease |

| LPS | COX-2 mRNA | 50, 100, 150 | Dose-dependent decrease | |

| LPS | iNOS protein | 50, 100, 150 | Dose-dependent decrease | |

| LPS | COX-2 protein | 50, 100, 150 | Dose-dependent decrease | |

| H9c2 | OGD/R | TNF-α | 10 | Significant decrease |

| OGD/R | IL-6 | 10 | Significant decrease | |

| OGD/R | IL-1β | 10 | Significant decrease | |

| Osteoarthritis Chondrocytes | IL-1β | iNOS protein | 16 | Marked inhibition |

| IL-1β | COX-2 protein | 16 | Marked inhibition | |

| IL-1β | TNF-α mRNA | 4, 8, 16 | Dose-dependent reversal | |

| IL-1β | IL-6 mRNA | 4, 8, 16 | Dose-dependent reversal |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's bioactivities.

LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol outlines the induction of an inflammatory response in RAW 264.7 macrophages using lipopolysaccharide (LPS) and subsequent treatment with this compound.

References

Oroxin A: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Therapeutic Potential and Scientific Foundation of a Key Flavonoid from Traditional Medicine

Abstract

Oroxin A, a flavonoid glycoside predominantly isolated from the seeds of Oroxylum indicum, holds a significant place in traditional Asian and herbal medicine. For centuries, various parts of Oroxylum indicum have been utilized to treat a wide array of ailments, including respiratory and gastrointestinal disorders, inflammatory conditions, diabetes, and certain types of cancer. Modern scientific investigation has begun to unravel the molecular mechanisms underlying these traditional uses, positioning this compound as a promising candidate for contemporary drug development. This technical guide provides a comprehensive overview of this compound, focusing on its applications in traditional medicine, its pharmacological effects supported by quantitative data, detailed experimental protocols for its study, and the signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.

This compound in Traditional and Herbal Medicine

Oroxylum indicum (L.) Kurz, a member of the Bignoniaceae family, is a medicinal plant with a long history of use in traditional medicine systems across Asia, including Ayurveda and Traditional Chinese Medicine. Different parts of the plant, such as the root bark, stem bark, leaves, and seeds, have been employed to address a variety of health concerns.[1][2]

The seeds of Oroxylum indicum are a particularly rich source of this compound.[2] Traditionally, these seeds have been used in remedies for cough, bronchitis, and other respiratory ailments.[3] The plant has also been utilized for its anti-inflammatory, analgesic, and gastrointestinal protective properties.[1] Furthermore, traditional applications extend to the treatment of conditions such as jaundice, arthritis, and tumors. The extensive use of Oroxylum indicum in traditional practices has prompted scientific inquiry into its bioactive constituents, with this compound emerging as a key player in the plant's therapeutic profile.

Pharmacological Effects of this compound

This compound exhibits a broad spectrum of pharmacological activities, substantiating its diverse applications in traditional medicine. These effects are attributed to its ability to modulate various cellular signaling pathways.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases. This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. A related compound, Oroxylin A, has been shown to inhibit the secretion of pro-inflammatory cytokines.

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Anti-cancer Activity

This compound has shown significant potential in the realm of oncology, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Its anti-cancer effects are mediated through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. Key signaling pathways implicated in this compound's anti-cancer activity include the HSP90AA1/AKT and endoplasmic reticulum (ER) stress pathways.

Figure 2: this compound's inhibition of the HSP90AA1/AKT signaling pathway.

Figure 3: this compound's induction of the ER stress pathway.

Antidiabetic and Lipid-Lowering Effects

This compound has emerged as a potential therapeutic agent for managing type 2 diabetes and associated dyslipidemia. It functions as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. Additionally, this compound has been shown to inhibit α-glucosidase, an enzyme responsible for carbohydrate digestion, thereby reducing postprandial hyperglycemia. Its lipid-lowering effects are also attributed to the inhibition of sterol regulatory element-binding proteins (SREBPs), which are master regulators of cholesterol and fatty acid synthesis.

Antioxidant Activity

This compound possesses notable antioxidant properties, which contribute to its overall therapeutic effects by mitigating oxidative stress, a common factor in many chronic diseases. Its ability to scavenge free radicals has been demonstrated in various in vitro assays.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of this compound and related compounds.

Table 1: Anti-inflammatory and Anti-cancer Activity of Oroxylin A and Oroxylum indicum Extracts

| Compound/Extract | Bioactivity | Cell Line/Model | IC50 Value | Reference |

| Oroxylin A | Anti-inflammatory | RAW 264.7 macrophages | 8.2 ± 0.27 µM | |

| Oroxylum indicum Bark Extract | Anti-cancer | HSC-3 (Oral Squamous Carcinoma) | 50 µg/mL |

Table 2: Enzyme Inhibition and Receptor Activation by this compound

| Compound | Target | Bioactivity | IC50/EC50 Value | Reference |

| This compound | α-glucosidase | Inhibition | Not explicitly stated, but inhibitory activity confirmed. | |

| This compound | PPARγ | Partial Agonist | Not explicitly stated, but activation confirmed. |

Experimental Protocols

This section outlines the methodologies for the extraction, isolation, quantification, and biological evaluation of this compound.

Extraction and Isolation of this compound from Oroxylum indicum Seeds

Figure 4: General workflow for the extraction and isolation of this compound.

A detailed protocol for the isolation of this compound involves the following steps:

-

Preparation of Plant Material: The seeds of Oroxylum indicum are air-dried and finely powdered.

-

Extraction: The powdered material is subjected to Soxhlet extraction using 70% methanol as the solvent.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a dry residue.

-

Chromatographic Separation: The crude extract is dissolved in a suitable solvent and subjected to reversed-phase column chromatography on an ODS-C18 column.

-

Gradient Elution: The column is eluted with a gradient of acetonitrile and water to separate the different components.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Final Purification: Fractions rich in this compound are pooled and may be subjected to further purification steps, such as preparative HPLC, to obtain the pure compound.

Quantification of this compound by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in plant extracts and biological samples.

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

-

Column: A C18 reversed-phase column is typically employed.

-

Mobile Phase: A gradient elution system consisting of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is commonly used.

-

Detection: this compound can be detected at its maximum absorbance wavelength, which should be determined by a UV scan.

-

Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of this compound in the samples is then determined by comparing their peak areas to the calibration curve.

Key Experimental Protocols for Bioactivity Assessment

This assay is used to assess the inhibitory effect of this compound on the activation of the NF-κB pathway.

-

Cell Culture: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS).

-

Immunofluorescence Staining: After treatment, the cells are fixed, permeabilized, and incubated with a primary antibody specific for the p65 subunit of NF-κB. This is followed by incubation with a fluorescently labeled secondary antibody.

-

Microscopy and Image Analysis: The cells are visualized using a fluorescence microscope. In unstimulated cells, NF-κB p65 is located in the cytoplasm. Upon stimulation, it translocates to the nucleus. The inhibitory effect of this compound is quantified by measuring the reduction in nuclear fluorescence intensity compared to the stimulated control.

This method is used to determine the effect of this compound on the activation of the AKT signaling pathway.

-

Cell Lysis: Cancer cells (e.g., A549) are treated with this compound and then lysed to extract total proteins.

-

Protein Quantification: The protein concentration in the lysates is determined using a standard method such as the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The level of AKT phosphorylation is determined by densitometric analysis of the p-AKT bands, normalized to the total AKT bands.

These are common in vitro assays to evaluate the free radical scavenging capacity of this compound.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The discoloration of the purple DPPH• solution is measured spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS•+ radical cation, which is then reduced by the antioxidant. The decrease in absorbance of the blue-green ABTS•+ solution is monitored.

For both assays, the antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

Conclusion and Future Directions

This compound, a prominent flavonoid from Oroxylum indicum, represents a compelling example of a natural product with a rich history in traditional medicine and significant potential for modern therapeutic applications. Its diverse pharmacological activities, including anti-inflammatory, anti-cancer, antidiabetic, and antioxidant effects, are supported by a growing body of scientific evidence. The elucidation of its mechanisms of action, particularly its modulation of key signaling pathways such as NF-κB, HSP90AA1/AKT, and ER stress, provides a strong rationale for its further development as a drug candidate.

This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its traditional uses to detailed experimental methodologies. For researchers and drug development professionals, this compound presents a promising scaffold for the design of novel therapeutics. Future research should focus on obtaining more extensive quantitative bioactivity data, conducting in-depth preclinical and clinical studies to establish its safety and efficacy in various disease models, and exploring synergistic combinations with existing drugs to enhance therapeutic outcomes. The continued investigation of this compound holds the promise of translating a traditional herbal remedy into a valuable component of modern medicine.

References

Methodological & Application

Oroxin A: Synthesis and Purification Protocols for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of Oroxin A, a flavonoid glycoside with significant therapeutic potential. This compound, also known as Baicalein-7-O-glucoside, is a major bioactive component isolated from the seeds of Oroxylum indicum. It has garnered interest for its diverse pharmacological activities, including acting as a partial PPARγ agonist, inhibiting α-glucosidase, and exhibiting anti-cancer properties by inducing endoplasmic reticulum (ER) stress-mediated senescence.[1][2][3] This guide offers a comprehensive overview of both a semi-synthetic route from a readily available precursor and advanced purification methodologies.

Data Summary: Purification of this compound

The following table summarizes quantitative data from a study on the purification of this compound from a crude extract of Oroxylum indicum using High-Speed Counter-Current Chromatography (HSCCC).[4]

| Analyte | Amount from Crude Extract (mg) | Yield (mg) | Purity (%) | Recovery (%) |

| This compound | 200 | 12.63 | 97.61 | 96.46 |

| Oroxin B | 200 | 10.96 | 98.32 | 98.81 |

| Baicalein | 200 | 9.34 | 98.64 | 97.87 |

Experimental Protocols

I. Semi-synthesis of this compound from Baicalin

This protocol details a facile and efficient semi-synthetic approach to this compound, starting from the inexpensive and abundant natural product, baicalin.[5]

A. Materials and Reagents:

-

Baicalin (starting material)

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Borohydride (NaBH₄)

-

Acetic Acid (AcOH)

-

Water (H₂O)

-

Standard laboratory glassware and stirring equipment

-

Cooling bath (ice-water)

B. Protocol:

-

Methyl Esterification of Baicalin:

-

Suspend baicalin in a sufficient amount of methanol (concentration should not be less than 25 mg/mL) in a round-bottom flask. The use of an adequate volume of methanol is crucial due to the low solubility of baicalin to prevent the formation of gel-like material.

-

Add a catalytic amount of concentrated H₂SO₄ to the suspension.

-

Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the resulting key intermediate, baicalin methylate, can be used in the next step without further purification.

-

-

Reduction to this compound:

-

Suspend the baicalin methylate (e.g., 0.916 g, 2.0 mmol) in methanol (40 mL) and cool the mixture to 0 °C in an ice-water bath.

-

Add sodium borohydride (NaBH₄) (e.g., 0.76 g, 20.0 mmol) portion-wise to the suspension, ensuring the temperature does not exceed 4 °C to control the hydrogen evolution.

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours at 25 °C.

-

Quench the reaction by adding 20 mL of 10% acetic acid in water.

-

Evaporate the solvent to obtain the crude product as a yellow solid.

-

-

Purification by Precipitation:

-

Suspend the crude residue in a 1:1 mixture of water and methanol (10 mL).

-

Cool the suspension to 0 °C to precipitate this compound.

-

Collect the precipitate by filtration and dry to yield pure this compound.

-

II. Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes an efficient one-step separation and purification of this compound from a crude extract of Oroxylum indicum using HSCCC.

A. Materials and Reagents:

-

Crude extract of Oroxylum indicum seeds

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Water (H₂O)

-

HSCCC instrument

-

HPLC system for purity analysis

B. Protocol:

-

Preparation of Two-Phase Solvent System:

-

Prepare the two-phase solvent system by mixing chloroform, methanol, and water in a volume ratio of 6:10:5 (v/v/v).

-

Thoroughly equilibrate the mixture in a separatory funnel at room temperature.

-

Separate the upper and lower phases just before use.

-

-

HSCCC Separation:

-

Fill the HSCCC column with the stationary phase (the upper phase of the solvent system).

-

Rotate the column at a set speed (e.g., 800-900 rpm).

-

Pump the mobile phase (the lower phase of the solvent system) into the column at a specific flow rate.

-

Once hydrodynamic equilibrium is reached, inject the crude extract sample (dissolved in a small volume of the biphasic solvent system).

-

Perform the separation in a head-to-tail elution mode.

-

Collect fractions of the effluent and monitor the separation by TLC or HPLC.

-

-

Analysis and Identification:

-

Combine the fractions containing pure this compound based on the chromatographic profile.

-

Determine the purity of the isolated this compound using HPLC.

-

Confirm the chemical structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by this compound and the experimental workflows for its synthesis and purification.

Caption: Semi-synthesis workflow for this compound from Baicalin.

Caption: Purification workflow of this compound using HSCCC.

Caption: Overview of signaling pathways modulated by this compound.

References

Oroxin A: In Vivo Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for in vivo experiments involving Oroxin A, a flavonoid with multiple reported pharmacological activities. The information is compiled to assist in the design and execution of pre-clinical research.

Pharmacokinetic Studies

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of this compound, thereby informing dosage and administration routes for efficacy and toxicology studies.

Experimental Protocol: Pharmacokinetics of this compound in Rats

This protocol is adapted from studies investigating the pharmacokinetic profile of this compound in rats following intravenous and oral administration[1][2].

Objective: To determine the pharmacokinetic parameters of this compound and its primary metabolites.

Materials:

-

This compound

-

Male Sprague-Dawley rats (200-250 g)

-

Vehicle for intravenous (i.v.) administration (e.g., saline with a co-solvent like DMSO and PEG300)[3]

-

Vehicle for intragastric (i.g.) administration (e.g., 0.5% carboxymethylcellulose sodium)

-

UPLC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with free access to food and water.

-

Animal Groups:

-

Blood Sampling:

-

Collect blood samples (approximately 0.3 mL) from the retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).

-

Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

-

-

Tissue Distribution (Optional):

-

At the final time point, euthanize the animals.

-

Harvest various tissues (e.g., heart, liver, spleen, lung, kidney, brain, stomach, intestines).

-

Homogenize the tissues and store them at -80°C for analysis.

-

-

Excretion Study (Optional):

-

House rats in metabolic cages to collect urine and feces for up to 48 hours post-administration.

-

-

Sample Analysis:

-

Extract this compound and its metabolites (Oroxylin A 7-O-glucuronide and Oroxylin A sodium sulfonate) from plasma, tissue homogenates, urine, and feces.

-

Quantify the concentrations using a validated UPLC-MS/MS method.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2, bioavailability) using appropriate software.

-

Quantitative Data: Pharmacokinetics of this compound in Rats

| Parameter | Intravenous (2 mg/kg) | Intragastric (40 mg/kg) | Intragastric (120 mg/kg) | Intragastric (360 mg/kg) | Reference |

| AUC (0-t) (ng/mL*h) | Data not specified | Dose-proportional increase | Dose-proportional increase | Dose-proportional increase | |

| Bioavailability (%) | N/A | <2% | <2% | <2% | |

| Distribution | Rapid and widespread | Major distribution in liver and kidney (for metabolites) | Major distribution in liver and kidney (for metabolites) | Major distribution in liver and kidney (for metabolites) | |

| Excretion | Data not specified | Primarily through feces | Primarily through feces | Primarily through feces |

Anti-Inflammatory and Anti-Allergic Models

This compound has demonstrated significant anti-inflammatory and anti-allergic properties in various in vivo models.

Experimental Protocol: Murine Model of Allergic Asthma

This protocol is based on an ovalbumin (OVA)-induced allergic asthma model in mice to evaluate the anti-allergic effects of this compound.

Objective: To assess the efficacy of this compound in reducing airway inflammation and hyperresponsiveness.

Materials:

-

This compound

-

Female BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (adjuvant)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Sensitization:

-

On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide in 200 µL of PBS.

-

-

Aerosol Challenge:

-

From days 21 to 23, challenge the mice with 1% OVA aerosol in PBS for 30 minutes daily.

-

-

This compound Administration:

-

Administer this compound (e.g., 1-10 mg/kg, i.p. or oral gavage) one hour before each OVA challenge.

-

Include a control group receiving the vehicle only.

-

-

Sample Collection (at 48 hours after the last challenge):

-

Collect bronchoalveolar lavage fluid (BALF) to count inflammatory cells (especially eosinophils).

-

Harvest lung tissue for histological analysis (H&E and PAS staining for inflammation and mucus production) and for measuring cytokine levels (e.g., IL-4, IL-13) via ELISA or RT-qPCR.

-

-

Data Analysis:

-

Compare the inflammatory cell counts, histological scores, and cytokine levels between the this compound-treated groups and the OVA-challenged control group.

-

Quantitative Data: Effect of this compound on Allergic Asthma Model

| Parameter | OVA-Challenged Control | This compound-Treated | Effect of this compound | Reference |

| Eosinophils in BALF | Significantly increased | Significantly decreased | Reduced eosinophil accumulation | |

| Th2 Cytokines (IL-4, IL-13) in Lung | Significantly increased | Significantly decreased | Reduced expression and secretion | |

| Mucin Production in Lungs | Increased | Reduced | Inhibited mucus production | |

| Lung Inflammation | Significant inflammatory signs | Reduced | Reduced inflammatory signs |

Experimental Protocol: Rat Model of Myocardial Ischemia/Reperfusion (MI/RI) Injury

This protocol describes the induction of MI/RI in rats to investigate the protective effects of this compound against inflammation and pyroptosis.

Objective: To evaluate the cardioprotective effects of this compound in an in vivo model of MI/RI.

Materials:

-

This compound

-

Male Sprague-Dawley rats (250-300 g)

-

Surgical instruments for thoracotomy

-

Suture for coronary artery ligation

Procedure:

-

Animal Preparation: Anesthetize the rats and perform a left thoracotomy to expose the heart.

-

MI/RI Induction:

-

Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce ischemia.

-

Remove the ligature to allow for 2 hours of reperfusion.

-

A sham group will undergo the same surgical procedure without LAD ligation.

-

-

This compound Administration:

-

Administer this compound (e.g., 10 mg/kg) intravenously at the onset of reperfusion.

-

A control group receives the vehicle.

-

-

Assessment of Cardiac Injury:

-

Infarct Size Measurement: At the end of reperfusion, excise the heart and stain with TTC (triphenyltetrazolium chloride) to differentiate between infarcted (pale) and viable (red) tissue.

-

Cardiac Function: Can be assessed by echocardiography before and after the procedure.

-

Biochemical Markers: Measure serum levels of cardiac enzymes (cTnI, cTnT, CK-MB, LDH, AST) using ELISA kits.

-

Inflammatory Markers: Measure levels of inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-18) in heart tissue and serum via ELISA or Western Blot.

-

Histology: Perform H&E staining on heart tissue to assess inflammatory cell infiltration.

-

Quantitative Data: Cardioprotective Effects of this compound in MI/RI

| Parameter | MI/RI Control Group | This compound-Treated Group | Effect of this compound | Reference |

| Myocardial Infarct Size | Increased | Significantly reduced | Cardioprotective | |

| Serum Cardiac Enzymes (cTnI, cTnT, CK-MB) | Significantly elevated | Significantly reduced | Reduced myocardial damage | |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Significantly elevated | Significantly decreased | Anti-inflammatory | |

| Pyroptosis Markers (NLRP3, Caspase-1) | Significantly elevated | Significantly decreased | Inhibits pyroptosis |

Signaling Pathway: this compound in Myocardial Ischemia/Reperfusion Injury

Caption: this compound inhibits the NLRP3 inflammasome pathway in MI/RI.

Anti-Cancer Model

While specific in vivo studies detailing this compound's anti-cancer efficacy are limited in the provided search results, a standard xenograft model protocol can be adapted based on its demonstrated in vitro activity against breast cancer cells.

Experimental Protocol: Breast Cancer Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound on human breast cancer cell growth.

Materials:

-

This compound

-

Human breast cancer cells (e.g., MDA-MB-231 or MCF7)

-

Immunodeficient mice (e.g., athymic nude or SCID mice)

-

Matrigel

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture MDA-MB-231 or MCF7 cells under standard conditions. Harvest cells during the exponential growth phase.

-

Tumor Implantation:

-

Resuspend the cancer cells in a 1:1 mixture of serum-free medium and Matrigel.

-

Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (dose to be determined by toxicity studies) or vehicle control daily via a suitable route (e.g., i.p. or oral gavage).

-

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.

-

Monitor animal body weight and general health.

-

-

Endpoint:

-

Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.

-

Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blot for ER stress markers like ATF4 and GRP78).

-

Signaling Pathway: this compound in Breast Cancer

Caption: this compound induces ER stress-mediated senescence in breast cancer cells.

Toxicology Studies

Toxicology studies are essential to determine the safety profile of this compound. The following protocols are based on OECD guidelines.

Experimental Protocol: Acute Oral Toxicity Study

This protocol is based on the OECD 423 guideline (Acute Toxic Class Method) to establish a preliminary toxicity profile.

Objective: To determine the acute oral toxicity and estimate the LD50 of this compound.

Materials:

-

This compound

-

Wistar rats or C57BL/6 mice

-

Vehicle for oral gavage (e.g., corn oil, 0.5% CMC-Na)

Procedure:

-

Animal Preparation: Use a small group of animals (e.g., 3 females per step). Fast animals overnight before dosing.

-

Dosing:

-

Administer a single oral dose of this compound by gavage. Starting doses of 300 mg/kg or 2000 mg/kg are common.

-

Based on the outcome (mortality or survival), subsequent groups may be dosed at lower or higher fixed dose levels.

-

-

Observation:

-

Observe animals closely for the first several hours post-dosing and then daily for 14 days.

-

Record clinical signs of toxicity, behavioral changes, and mortality.

-

Measure body weight just before dosing and on days 7 and 14.

-

-

Necropsy:

-

At the end of the 14-day observation period, euthanize all surviving animals.

-

Perform a gross necropsy on all animals (including those that died during the study) to examine for pathological changes in organs.

-

Experimental Protocol: Subchronic (28-Day) Oral Toxicity Study

This protocol is based on the OECD 407 guideline to evaluate toxicity after repeated oral administration.

Objective: To identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Materials:

-

This compound

-

Sprague-Dawley rats or C57BL/6 mice

-

Vehicle for oral gavage

Procedure:

-

Animal Groups: Use at least three dose groups and a concurrent control group, with 5-10 animals per sex per group.

-

Dosing: Administer this compound daily by oral gavage for 28 consecutive days. Doses should be selected based on acute toxicity data (e.g., 100, 200, 500 mg/kg).

-

Observations:

-

Conduct daily clinical observations for signs of toxicity.

-

Measure body weight and food/water consumption weekly.

-

Perform detailed clinical examinations (e.g., sensory reactivity, grip strength) weekly.

-

-

Clinical Pathology:

-

At the end of the study, collect blood for hematology and clinical biochemistry analysis.

-

-

Pathology:

-

Euthanize all animals and perform a full gross necropsy.

-

Weigh key organs (liver, kidneys, spleen, brain, etc.).

-

Preserve organs and tissues for histopathological examination.

-

Quantitative Data: Toxicology of this compound and Related Extracts

| Study Type | Animal Model | Doses | Key Findings | Reference |

| Acute Oral Toxicity | Mice | Up to 5000 mg/kg (leaf extract) | No mortality or significant toxicological effects observed. LD50 > 5000 mg/kg. | |

| Acute Oral Toxicity | Rats | 5, 50, 300, 2000 mg/kg (fruit extract) | No mortality. Fatty liver incidence in males at 2000 mg/kg. Recommended dose < 2000 mg/kg. | |

| Sub-acute Oral Toxicity (28 days) | Mice | 100, 200, 500 mg/kg (leaf extract) | No mortality or signs of toxicity. LD50 > 500 mg/kg. Considered safe for long-term consumption below 500 mg/kg. |

Disclaimer: These protocols are intended as a guide and should be adapted based on specific research objectives, institutional guidelines (IACUC), and relevant regulatory requirements. Researchers should consult the primary literature for detailed methodologies.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Frontiers | Natural Compound Library Screening Identifies this compound for the Treatment of Myocardial Ischemia/Reperfusion Injury [frontiersin.org]

- 3. Sub-Acute Oral Toxicity Study of Ethanol Extract of Oroxylum Indicum Leafin C57BL/6 Mice – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Oroxin A: Application Notes and Protocols for Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxin A, a flavonoid glycoside isolated from the traditional medicinal herb Oroxylum indicum, has garnered significant attention for its diverse biological activities, including anti-cancer, antioxidant, and anti-inflammatory properties.[1][2][3] As a partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, this compound modulates various cellular processes, making it a promising candidate for therapeutic development.[4][5] These application notes provide comprehensive guidelines for the use of this compound in cell culture experiments, including detailed protocols for assessing its biological effects and elucidating its mechanisms of action.

Data Presentation: Efficacy of this compound Across Various Cell Lines

The following tables summarize the effective concentrations and observed effects of this compound in different cell lines as reported in the literature.

Table 1: Anti-Cancer and Cytotoxic Effects of this compound

| Cell Line | Cancer Type | Effective Concentration | Treatment Duration | Key Effects |

| MDA-MB-231 | Breast Cancer | Not specified | Not specified | Inhibition of cell growth, induction of ER stress-mediated senescence. |

| MCF7 | Breast Cancer | Not specified | Not specified | Inhibition of cell growth, induction of ER stress-mediated senescence. |

| A549 | Non-small cell lung cancer | Not specified | Not specified | Suppression of cell migration, induction of apoptosis. |

| LLC | Lewis Lung Carcinoma | Not specified | Not specified | Suppression of cell migration, induction of apoptosis. |

| HSC-3 | Oral Cancer | IC50: 50 µg/mL | 16 hours | Induction of apoptosis. |

| Hep3B | Hepatocellular Carcinoma | IC50: 1385 µM | 24 hours | Inhibition of proliferation, induction of DNA damage and oxidative stress, G2/M phase cell cycle arrest. |

Table 2: Cytoprotective and Other Biological Effects of this compound

| Cell Line | Model | Optimal Concentration | Treatment Duration | Key Effects |

| HEK-293t | In vitro PPARγ activation | 50 µM | 24 hours | Strongest activation of PPARγ transcription. |

| H9c2 | Oxygen-glucose deprivation/reperfusion (OGD/R) | 10 µM | Not specified | Increased cell viability, attenuation of apoptosis and inflammation. |

| A549 | Oleic acid-induced cell injury | 10 µM | 24 hours | Increased cell viability, suppression of pyroptosis. |

| Porcine Embryos | In vitro culture | 2.5 µM | Not specified | Increased blastocyst formation rate, reduced apoptosis and oxidative stress. |

Experimental Protocols

Cell Culture and this compound Treatment

This protocol outlines the general procedure for culturing cells and treating them with this compound.

Materials:

-

Cell line of interest

-

Complete growth medium (specific to the cell line)

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Sterile culture flasks, plates, and pipettes

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Culture cells in T-75 flasks until they reach 80-90% confluency. Trypsinize the cells, count them using a hemocytometer, and seed them into appropriate culture plates (e.g., 96-well, 6-well) at the desired density. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.

-

Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 100 mM). Store the stock solution at -20°C.

-